molecular formula C20H29N3O3 B5138786 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one

1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one

Cat. No.: B5138786
M. Wt: 359.5 g/mol
InChI Key: LJKAZRDBIASWAG-UHFFFAOYSA-N
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Description

1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can significantly affect the yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve higher efficiency and scalability .

Chemical Reactions Analysis

1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological pathways, making it effective in treating diseases like cancer and viral infections .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one stands out due to its unique structure and diverse biological activities. Similar compounds include:

These compounds share the indole ring system but differ in their specific functional groups and biological activities, highlighting the versatility and importance of indole derivatives in various fields .

Properties

IUPAC Name

1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-4-10-23-14(2)15(20-16(23)6-5-7-17(20)24)13-19(26)22-11-8-18(25)21-9-12-22/h3-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKAZRDBIASWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=C1CCCC2=O)CC(=O)N3CCC(=O)NCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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